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Compound of Interest

3-amino-N-cyclopropyl-4-
Compound Name:
methylbenzamide

cat. No.: B1280701

For professionals in research, discovery, and drug development, a comprehensive
understanding of a compound's fundamental physicochemical properties is the bedrock of any
successful project. This guide provides a detailed examination of 3-amino-N-cyclopropyl-4-
methylbenzamide, a molecule of interest in medicinal chemistry and organic synthesis. We
will delve into its core molecular attributes, validated analytical methodologies for its
characterization, and the logic behind these experimental choices.

Core Molecular Attributes

A precise understanding of a molecule's identity begins with its molecular formula and weight.
These values are foundational for all subsequent quantitative analyses, from reaction
stoichiometry to formulation development.

Molecular Formula and Weight

3-amino-N-cyclopropyl-4-methylbenzamide is a substituted benzamide with the chemical
structure illustrated below.

Caption: Chemical structure of 3-amino-N-cyclopropyl-4-methylbenzamide.

The molecular formula of this compound is C11H14N20[1][2]. Based on this formula, the key
molecular weights are:
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Property Value Source
Molecular Weight 190.24 g/mol [3]
Monoisotopic Mass 190.110613074 Da [1]

Expert Insight: The distinction between molecular weight (average molar mass) and
monoisotopic mass is critical. For high-resolution mass spectrometry, the monoisotopic mass,
calculated using the mass of the most abundant isotopes of each element, is the
experimentally observed value. The molecular weight is an average based on the natural
isotopic abundance and is used for bulk calculations like preparing solutions.

Physicochemical and Computed Properties

Beyond the basic molecular weight, a range of physicochemical and computed properties
provide a deeper understanding of the molecule's behavior in various environments. These
parameters are crucial for predicting properties like solubility, permeability, and potential for
intermolecular interactions.

Property Value Note
XLogP3-AA 1.4 A measure of lipophilicity.[1][2]
Topological Polar Surface Area £5 1 A2 Predicts transport properties.
(TPSA) ' [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

ydrog p 5 (1]
Count

Relates to conformational

Rotatable Bond Count 2

flexibility.[1]

Synthesis and Characterization

The synthesis of benzamide derivatives is a well-established area of organic chemistry.[4] A
common and effective approach involves the coupling of a carboxylic acid with an amine.
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General Synthetic Approach

A plausible synthetic route for 3-amino-N-cyclopropyl-4-methylbenzamide would start from
3-amino-4-methylbenzoic acid.

Caption: Generalized workflow for the synthesis of 3-amino-N-cyclopropyl-4-
methylbenzamide.

Causality in Experimental Choices:

» Activation Step: The carboxylic acid is converted to a more reactive species (like an acid
chloride or an activated ester) to facilitate nucleophilic attack by the weakly basic amine.
Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of
HOBt (Hydroxybenzotriazole) are often preferred as they are mild and reduce side reactions.

[5]

 Purification: Recrystallization is an effective and economical method for purifying solid
products if a suitable solvent system can be identified.[4] If the product contains impurities
with similar solubility, column chromatography provides a higher degree of separation.

Analytical Characterization Protocol

A self-validating system for confirming the identity and purity of the synthesized compound is
essential. This involves a multi-technique approach where each method provides orthogonal
information.

Step-by-Step Characterization Workflow:
e Mass Spectrometry (MS):
o Objective: To confirm the molecular weight of the synthesized compound.

o Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol
or acetonitrile). Infuse the solution into a high-resolution mass spectrometer (e.g., LC-MS,
Q-TOF, or Orbitrap).

o Expected Result: A prominent peak corresponding to the protonated molecule [M+H]* at
m/z 191.11789.[2] The high-resolution measurement should match the calculated exact
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mass of the ion, providing strong evidence for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

o Methodology: Dissolve approximately 5-10 mg of the purified compound in a deuterated
solvent (e.g., CDCls or DMSO-ds). Acquire *H NMR and 3C NMR spectra.

o Expected Result: The *H NMR spectrum should show distinct signals for the aromatic
protons, the cyclopropyl protons, the methyl group, and the amine protons, with
appropriate chemical shifts, multiplicities, and integration values. The 3C NMR will confirm
the number of unique carbon environments. This technique is crucial for distinguishing
between isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
o Objective: To identify the key functional groups present in the molecule.

o Methodology: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as
a KBr pellet.

o Expected Result: Characteristic absorption bands for the N-H stretches of the primary
amine and the secondary amide, the C=0 stretch of the amide, and C-H stretches for the
aromatic, methyl, and cyclopropy! groups.[5]

Purity Assessment (HPLC):
o Objective: To determine the purity of the final compound.

o Methodology: Develop a reverse-phase HPLC method. A C18 column with a mobile phase
gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a
common starting point. Detection is usually performed with a UV detector at a wavelength
where the analyte absorbs strongly.

o Expected Result: A single major peak in the chromatogram. The area percentage of this
peak relative to the total area of all peaks provides a quantitative measure of purity.
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This multi-faceted approach ensures a high degree of confidence in the identity, structure, and
purity of 3-amino-N-cyclopropyl-4-methylbenzamide, meeting the rigorous standards
required for drug development and advanced research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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